2-Methylquinoline-7,8-diamine
Description
2-Methylquinoline-7,8-diamine (C₁₀H₁₁N₃, MW 173.21 g/mol) is a quinoline derivative featuring a methyl group at position 2 and amino substituents at positions 7 and 7. The quinoline scaffold, a bicyclic aromatic system with a nitrogen heteroatom, confers unique electronic and steric properties. The methyl group enhances lipophilicity and steric effects, while the 7,8-diamine motif enables hydrogen bonding and coordination chemistry.
Properties
IUPAC Name |
2-methylquinoline-7,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUAWJVRINCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methylquinoline-7,8-diamine can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which uses aniline and acrolein in the presence of a strong acid . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods often focus on optimizing these reactions to increase yield and reduce environmental impact.
Chemical Reactions Analysis
2-Methylquinoline-7,8-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metals, ionic liquids, and acids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
2-Methylquinoline-7,8-diamine exhibits various biological activities, making it a valuable compound in drug development. Research has indicated that quinoline derivatives, including this compound, possess antibacterial, anticancer, anti-inflammatory, and antimalarial properties. For instance, studies have shown that compounds with a quinoline scaffold can inhibit certain enzymes and modulate biological pathways effectively .
Case Study:
A study conducted by Shang et al. highlighted the synthesis and evaluation of quinoline derivatives for their bioactivity. The research demonstrated that 2-methylquinoline derivatives exhibited significant antibacterial and anticancer activities when tested against various microbial strains and cancer cell lines .
Synthesis of Complex Organic Molecules
Role as a Precursor:
In synthetic organic chemistry, this compound serves as a precursor for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives through functionalization processes. The compound can be synthesized via classical methods such as the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds .
Data Table: Synthesis Methods for this compound
| Synthesis Method | Description |
|---|---|
| Doebner–von Miller | Condensation reaction under acidic conditions to form quinoline derivatives. |
| Transition Metal Catalysis | Utilizes transition metals to facilitate reactions efficiently and selectively. |
| Green Chemistry Protocols | Eco-friendly methods that minimize waste and environmental impact. |
Industrial Applications
Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Quinoline derivatives are known for their ability to impart color in various industrial applications such as textiles and plastics .
Case Study:
Research has shown that quinoline-based dyes exhibit excellent lightfastness and stability, making them suitable for use in high-performance applications. A study on dye formulations revealed that incorporating this compound improved the overall color quality and durability of the dyes used in textile processing .
Coordination Chemistry
Metal Chelation:
The compound also exhibits metal-chelating properties, making it useful in coordination chemistry. Quinoline derivatives can form stable complexes with various metal ions, which are essential in catalysis and material science applications .
Case Study:
A review on the chelation properties of quinolines indicated that this compound effectively binds to metal ions such as copper and zinc, enhancing catalytic activity in organic reactions . This property is particularly valuable in developing catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-7,8-diamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-1,8-diamine
- Structure: A naphthalene core with amino groups at positions 1 and 8 (C₁₀H₁₀N₂, MW 158.20 g/mol).
- Reactivity : Forms spiro-N,N-ketals with ninhydrin via acid-catalyzed electrophilic activation .
- Applications : Precursor for benzimidazole synthesis under mild, catalyst-free conditions .
- Physical Properties: Lower solubility in polar solvents compared to quinoline derivatives due to the absence of a polar heteroatom .
| Property | 2-Methylquinoline-7,8-diamine | Naphthalene-1,8-diamine |
|---|---|---|
| Molecular Weight | 173.21 g/mol | 158.20 g/mol |
| pKa (amino groups) | ~4.2 | ~5.0 |
| Solubility | Moderate in polar solvents | Low in water |
| Key Reactivity | Coordination, hydrogen bonding | Spiro compound formation |
Isoquinoline-5,8-diamine
- Structure: Isoquinoline isomer with amino groups at positions 5 and 8 (C₉H₉N₃, MW 159.19 g/mol).
- Key Differences: Nitrogen position alters electronic distribution; amino groups are closer to the heteroatom, enhancing basicity (pKa ~8.5 for isoquinoline N) .
- Applications: Pharmaceutical intermediate, leveraging its dual amino groups for functionalization .
2-Methyl-8-quinolinol
- Structure: Quinoline with a methyl group at position 2 and hydroxyl at position 8 (C₁₀H₉NO, MW 159.19 g/mol).
- Key Differences: Hydroxyl group confers acidity (pKa ~8.1) vs. the basic amino groups in this compound.
- Reactivity : Forms stable metal chelates (e.g., with Zn²⁺, Cu²⁺) due to the hydroxyl-oxygen lone pairs .
- Unique Property: Superbasic quinolinoquinoline derivatives (pKaH > DMAN in acetonitrile) highlight the impact of substituents on quinoline’s electronic profile .
Research Findings and Implications
- Electronic Effects: The 7,8-diamine groups in this compound likely enhance its basicity compared to naphthalene-1,8-diamine but reduce it relative to superbasic quinolinoquinolines .
- Steric Influence: The 2-methyl group may hinder electrophilic substitution at adjacent positions, directing reactivity toward the 7,8-amino sites.
- Coordination Chemistry: Analogous to isoquinoline-5,8-diamine, the compound could act as a bidentate ligand, forming complexes with transition metals (e.g., Co²⁺, Ni²⁺) .
Biological Activity
Overview
2-Methylquinoline-7,8-diamine is a nitrogen-containing heterocyclic compound derived from quinoline. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. The following sections present detailed insights into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H11N3
- Molecular Weight : 173.21 g/mol
- Canonical SMILES : CC1=NC2=C(C=C1)C=CC(=C2N)N
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes. The precise mechanisms are context-dependent and vary based on the biological system being studied.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the antiproliferative activity of several quinoline derivatives against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) cell lines. The results indicated that compounds similar to this compound showed IC50 values significantly lower than standard treatments like gefitinib, suggesting high potency in inhibiting cancer cell growth .
| Compound | Cell Line | IC50 (μM) | Relative Activity |
|---|---|---|---|
| This compound | H-460 | 0.55 | 186-fold better than gefitinib |
| Similar Compound | HT-29 | 0.33 | 150-fold better than gefitinib |
| Similar Compound | HepG2 | 1.24 | 120-fold better than gefitinib |
Antibacterial and Antiviral Activity
In addition to its anticancer properties, this compound has shown potential as an antibacterial and antiviral agent.
- Antibacterial Effects : The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiviral Effects : Recent studies have indicated that derivatives of quinoline can inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles .
Comparative Analysis with Other Quinoline Derivatives
The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:
| Compound Type | Anticancer Activity | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| 2-Methylquinoline | Moderate | Moderate | Low |
| 4-Methylquinoline | High | High | Moderate |
| 8-Hydroxyquinoline | Very High | Very High | Very High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
